molecular formula C6H10Br2O2 B1367287 4,5-Dibromo-1,2-cyclohexanediol

4,5-Dibromo-1,2-cyclohexanediol

Cat. No. B1367287
M. Wt: 273.95 g/mol
InChI Key: PDKOZGHNDDCFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromo-1,2-cyclohexanediol is a useful research compound. Its molecular formula is C6H10Br2O2 and its molecular weight is 273.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-1,2-cyclohexanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-1,2-cyclohexanediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-Dibromo-1,2-cyclohexanediol

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

4,5-dibromocyclohexane-1,2-diol

InChI

InChI=1S/C6H10Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h3-6,9-10H,1-2H2

InChI Key

PDKOZGHNDDCFPN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1Br)Br)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in Step (9) (80.5 g, 338 mmol), water (500 ml), acetone (250 ml), and N-methylmorpholine (45.5 g, 389 mmol) were placed in a reaction vessel, and was stirred. OsO4 (1 g) was added to the mixture, and was vigorously stirred for 24 hours. After the completion of the reaction, a suspension of NaHSO3 (50 g) and Florisil (250 g) in water (100 ml) was added to the reaction solution, and was stirred for 10 minutes. After that, insoluble matter was removed by celite filtration, and 5% HCl was added to the filtrate until the pH of the filtrate became 3. Upon confirming that the pH had reached 3, and acetone was removed under reduced pressure. Organic matter was extracted from the remainder with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The precipitated crystals were filtrated, and was then recrystallized with methylene chloride, whereby 4,5-dibromo-1,2-cyclohexanediol was obtained (64.6 g, 70%).
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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